molecular formula C18H34N2O6S B1675468 Lincomycin CAS No. 154-21-2

Lincomycin

Numéro de catalogue: B1675468
Numéro CAS: 154-21-2
Poids moléculaire: 406.5 g/mol
Clé InChI: OJMMVQQUTAEWLP-KIDUDLJLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

La lincomycine subit diverses réactions chimiques, notamment des réactions de substitution. Un exemple notable est la conversion de la lincomycine en clindamycine en remplaçant le groupe 7-hydroxy par un atome de chlore à l'aide de chlorure de thionyle . Cette réaction implique une inversion de chiralité et conduit à un composé ayant une efficacité plus élevée et un spectre d'organismes sensibles plus large . Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de thionyle et d'autres agents chlorants .

Applications de la Recherche Scientifique

La lincomycine a plusieurs applications de recherche scientifique:

Mécanisme d'Action

La lincomycine inhibe la synthèse protéique bactérienne en se liant à la sous-unité ribosomique 50S . Cette liaison empêche la translocation du peptidyl-ARNt du site A au site P sur le ribosome, inhibant ainsi l'élongation de la chaîne peptidique . La cible moléculaire de la lincomycine est l'ARNt 23S de la sous-unité ribosomique 50S .

Applications De Recherche Scientifique

Lincomycin is a lincosamide antibiotic used to treat bacterial infections . It is typically prescribed for serious infections caused by susceptible strains of streptococci, pneumococci, and staphylococci, especially in patients with penicillin allergies or when penicillin is not suitable . this compound functions by inhibiting protein synthesis in sensitive bacteria and can be bactericidal at high concentrations .

Scientific Research Applications of this compound

  • Antibacterial Properties this compound is effective against various bacteria, particularly Gram-positive organisms . It is used to treat infections caused by streptococci, pneumococci, and staphylococci .
  • Combined Therapy this compound can be combined with other antibacterial agents to enhance its efficacy. For example, when mixed with silver nanoparticles (AgNPs), the combination demonstrates improved antibacterial activity against Bacillus cereus and Proteus mirabilis .
  • Veterinary Medicine this compound is also used in veterinary medicine to treat bacterial infections in animals .

Research Findings

  • Increased Antibacterial Activity with Silver Nanoparticles (AgNPs) A study investigated the combined effects of AgNPs and this compound on Bacillus cereus and Proteus mirabilis. The mixture of AgNPs and this compound showed improved antibacterial activity compared to either substance used alone. The minimum inhibitory concentration (MIC) of the AgNPs–this compound mixture was found to be 100 + 12.5 μg/mL for Bacillus cereus and 50 + 12.5 μg/mL for Proteus mirabilis, indicating an additive effect .
  • Genome Mining Genome mining tools have identified biosynthetic gene clusters that could encode compounds with valuable industrial and medical applications, including this compound .
  • Molecularly Imprinted Membranes this compound molecularly imprinted membranes (LINMIMs) have been developed for the selective separation of this compound, using dopamine .

Overcoming Activity Fall

The current study aimed to improve the anti-bacterial efficacy of the this compound antibiotic in the presence of AgNPs and observe the roles of the AgNPs’ anti-oxidant potential, as well as the effects of the AgNPs delivery on the genes’ expressions of the bacterial isolates, Bacillus cereus, and Proteus mirabilis at the genetic involvement levels .

Limitations

Activité Biologique

Lincomycin, an antibiotic derived from the bacterium Streptomyces lincolnensis, is primarily effective against Gram-positive bacteria. Its biological activity is significant in treating various bacterial infections, particularly those caused by resistant strains. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and recent research findings.

This compound functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the translocation step in protein synthesis. This action effectively halts bacterial growth and replication, making this compound bacteriostatic rather than bactericidal.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against various pathogens:

  • Gram-positive bacteria : Highly effective against Staphylococcus aureus, Streptococcus pneumoniae, and other streptococci.
  • Anaerobic bacteria : Effective against certain anaerobes, including Clostridium perfringens.
  • Resistance : While this compound is potent, resistance can occur, particularly in strains producing erm genes that methylate the ribosomal RNA target site.

Case Studies

  • Treatment of Pharyngitis :
    A controlled study involving 870 patients with Group A β-hemolytic streptococcal pharyngitis showed that this compound was as effective as penicillin, with a follow-up culture negative rate of 93% for this compound compared to 89% for penicillin .
  • Staphylococcal Infections :
    In a clinical study of 3200 staphylococcal strains, only 40 showed resistance to this compound. The drug was effective in treating various infections, with a high recovery rate among patients suffering from pneumonia and chronic osteomyelitis .
  • Topical Application in Acne :
    A multicentric study demonstrated that 70% of patients using a 2% this compound gel experienced over 50% reduction in acne lesions compared to only 23% in the placebo group .
  • Veterinary Use :
    This compound has shown positive results in treating deep-seated infections in cattle, sheep, and horses, with a success rate of approximately 75% .

Research Findings

Recent studies have explored novel derivatives and combinations to enhance the efficacy of this compound:

  • Mutasynthesis of Derivatives : Research has shown that derivatives such as 4′-pentyl-4′-depropylthis compound exhibit greater activity against clinical isolates than this compound itself .
  • Combination Therapies : The combination of silver nanoparticles (AgNPs) with this compound has been shown to improve antibacterial activity against Bacillus cereus and Proteus mirabilis, highlighting potential avenues for overcoming resistance .

Data Summary

The following table summarizes key findings regarding the biological activity and clinical applications of this compound:

Study TypePathogen/ConditionOutcome
Controlled StudyGroup A StreptococcusThis compound as effective as penicillin
Clinical StudyStaphylococcal InfectionsHigh recovery rates; low resistance
Topical ApplicationAcne70% reduction in lesions vs. placebo
Veterinary Case StudiesDeep-seated infections (cattle)75% positive response
Novel Derivative ResearchClinical isolatesEnhanced activity with derivatives
Combination TherapyBacillus cereus, Proteus mirabilisImproved efficacy with AgNPs

Q & A

Q. How can researchers standardize the assessment of lincomycin's antimicrobial activity across heterogeneous experimental models?

Category: Basic Research Methodology
Answer: To standardize antimicrobial activity assessments, use a tiered approach combining in vitro and in vivo models. Begin with standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against reference bacterial strains . For in vivo models, employ consistent infection protocols (e.g., murine thigh infection models) with controlled variables like inoculum size, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and endpoint criteria (e.g., bacterial load reduction ≥2-log10 CFU/g). Include quality controls such as comparator antibiotics and vehicle-only groups to validate experimental integrity .

Q. What methodologies resolve contradictory data on this compound's efficacy against Gram-positive vs. anaerobic bacterial strains?

Category: Advanced Data Contradiction Analysis
Answer: Address discrepancies by:

  • Strain-Specific Profiling: Use whole-genome sequencing to identify resistance mechanisms (e.g., lnu genes modifying ribosomal targets) .
  • PK/PD Modeling: Compare tissue penetration (e.g., bone vs. plasma concentrations) using LC-MS/MS .
  • Meta-Analysis: Aggregate data from peer-reviewed studies (2000–2025) with heterogeneity tests (I<sup>2</sup> statistic) to assess variability . Adjust for confounders like pH-dependent activity in anaerobic environments .

Q. How to design longitudinal studies evaluating resistance development to this compound in bacterial populations?

Category: Advanced Experimental Design
Answer: Apply the PICOT framework :

  • Population: Staphylococcus aureus clinical isolates (methicillin-sensitive/resistant).
  • Intervention: Serial passage under sub-MIC this compound exposure.
  • Comparison: Resistance rates vs. untreated controls.
  • Outcome: Mutation frequency (via fluctuation assays) and resistance gene expression (RT-qPCR using 2<sup>−ΔΔCT</sup> method) .
  • Time: 30-day exposure with weekly sampling. Include whole-genome sequencing to track SNP accumulation .

Q. What statistical approaches analyze dose-response relationships in this compound toxicity studies?

Category: Basic Data Analysis
Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values for cytotoxicity assays (e.g., HepG2 cells). For in vivo toxicity, apply Kaplan-Meier survival analysis with log-rank tests and Cox proportional hazards models to assess dose-dependent effects. Normalize organ toxicity data (e.g., renal/hepatic biomarkers) using z-scores to account for inter-animal variability .

Q. How to validate this compound-target specificity in polymicrobial communities?

Category: Advanced Experimental Validation
Answer: Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) approaches:

Expose microbial consortia to sub-MIC this compound.

Isolate ribosomal RNA and perform affinity purification (RiboTag) to identify direct binding targets .

Validate via CRISPR interference (CRISPRi) silencing of putative targets and assess susceptibility changes .

Q. What controls are essential when studying this compound's immunomodulatory effects independent of antimicrobial activity?

Category: Basic Experimental Design
Answer: Include:

  • Bacterial Growth Controls: Verify absence of microbial contamination (e.g., culture-negative endotoxin testing).
  • Pharmacologic Controls: Use inactive analogs (e.g., this compound methyl ester) to isolate antibiotic-independent effects.
  • Cytokine Profiling: Measure IL-6/TNF-α via multiplex assays in LPS-stimulated macrophages ± this compound .

Q. How to reconcile discrepancies between in vitro potency and clinical outcomes for this compound?

Category: Advanced Data Interpretation
Answer: Conduct mechanistic PK/PD studies :

  • Measure free drug concentrations in target tissues (microdialysis) .
  • Use hollow-fiber infection models to simulate human pharmacokinetics.
  • Apply Monte Carlo simulations to estimate target attainment rates (≥90% probability of AUC/MIC >20) .

Q. What are best practices for ensuring reproducibility in this compound combination therapy studies?

Category: Basic Research Methodology
Answer: Follow FAIR data principles :

  • Documentation: Publish raw MIC data, solvent details (e.g., DMSO concentration ≤1%), and checkerboard assay protocols .
  • Synergy Criteria: Use standardized metrics (FIC index ≤0.5) with fractional inhibitory concentration (FIC) calculations.
  • Data Sharing: Deposit datasets in repositories like Zenodo with DOIs .

Propriétés

IUPAC Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMMVQQUTAEWLP-KIDUDLJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7179-49-9 (mono-hydrochloride, hemi.hydrate), 859-18-7 (mono-hydrochloride)
Record name Lincomycin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023215
Record name Lincomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

freely soluble, Soluble in methanol, lower alcohols, acetone, ethyl acetate, chloroform. Slightly soluble in water, Soluble in methanol, ethanol, butanol, isopropanol, ethyl acetate, n-butyl acetate, amyl acetate, etc. Moderately soluble in water.
Record name Lincomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LINCOMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Lincomycin contains the unusual amino acid moiety propyl hygric acid linked to the sugar moiety α-methylthiolincosamine (α-MTL) that, like other lincosamides, functions as a structural analogue of the 3' end of L-Pro-Met-tRNA and deacylated-tRNA to interact with the 23S rRNA of the 50S bacterial ribosomal subunit. Detailed investigations into the mechanism of the related lincosamide [clindamycin] suggested a two-phase binding, instantaneously to the A-site with a shift in equilibrium towards the P-site over several seconds. This shift appears to be due to rotation of the propyl hygric acid moiety, while the α-MTL remains relatively stationary. Recent crystal structures of lincomycin in complex with the 50S ribosomal subunit of _Staphylococcus aureus_ show that the α-MTL moiety forms hydrogen bonds with C2611, A2058, G2505, A2059, and G2503 of the 23S rRNA while the propyl hygric acid moiety interacts only through van der Waals contacts, suggesting it may be free to rotate similar to [clindamycin]. This mechanism is supported by the observation that the most common resistance mechanism, which also affects macrolides and streptogramin B (MSLB resistance) involves methylation of A2058; other resistance mechanisms similarly target residues such as A2058, A2059, and C2611., Lincomycin may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. Lincomycin appears to inhibit protein synthesis in susceptible organisms by binding to 50S ribosomal subunits; the primary effect is inhibition of peptide bond formation. The site of action appears to be the same as that of clindamycin, erythromycin, and chloramphenicol., /The authors/ ... investigated the inhibition of peptide bond formation by the antibiotic lincomycin, at 150 mM NH4Cl. /The authors/ ... used an in vitro system in which a ribosomal ternary complex, the acetyl[3H] phenylalanine-tRNA-70 S ribosome-poly(U) complex (complex C), reacts with puromycin, forming peptide bonds. Complex C can be considered an analog of the elongating ribosomal complex and puromycin an analog of aminoacyl-tRNA. In a previous study /the authors/ ... reported on the kinetics of inhibition by lincomycin at 100 mM NH4Cl. In the present investigation, /the authors/ ... find that an increase of the ammonium ion concentration to 150 mM causes profound changes in the kinetic behavior of the system, which can be summarized as follows. First, the association rate for complex C and lincomycin is increased. At a lincomycin concentration of 10 uM the apparent equilibration rate constant is 4.3 min-1 at 100 mM NH4Cl, whereas it becomes 6.7 min-1 at 150 mM. Second, at 150 mM NH4Cl, with increasing concentrations of lincomycin, there is a transition from competitive to mixed-noncompetitive inhibition. The prevailing notion is that lincomycin acts at the ribosomal A-site, a mechanism that agrees only with competitive kinetics (mutually exclusive binding between puromycin and lincomycin). At the molecular level, the change in the kinetics of inhibition that we observe may mean that the mutually exclusive binding between aminoacyl-tRNA and lincomycin is converted to simultaneous binding, as a result of conformational changes occurring in the elongating ribosomal complex.
Record name Lincomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LINCOMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Amorphous solid

CAS No.

154-21-2
Record name Lincomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lincomycin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lincomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lincomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lincomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINCOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOD072YW0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LINCOMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

187-190
Record name Lincomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

cis-2-Thujen-4-ol
cis-2-Thujen-4-ol
Lincomycin
cis-2-Thujen-4-ol
Lincomycin
cis-2-Thujen-4-ol
Lincomycin
cis-2-Thujen-4-ol
Lincomycin
cis-2-Thujen-4-ol
Lincomycin
cis-2-Thujen-4-ol
Lincomycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.